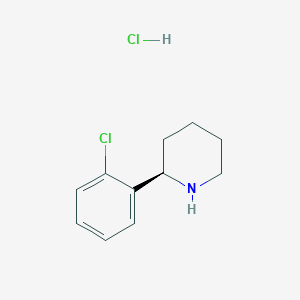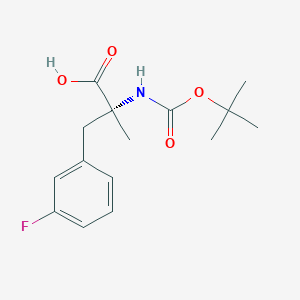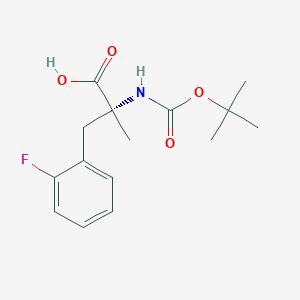
Boc-alpha-methyl-L-3-fluorophenylalanine (Boc-L-aMePhe(3-F)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-alpha-methyl-L-3-fluorophenylalanine (Boc-L-aMePhe(3-F)-OH) is an important synthetic amino acid used in many scientific research applications. It is a derivative of phenylalanine, an essential amino acid found in proteins, and has a 3-fluoro substitution on the alpha-methyl group. This compound has been used in a variety of biochemical and physiological studies, as well as in various laboratory experiments.
Scientific Research Applications
Boc-L-aMePhe(3-F)-OH has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding and structure, and the study of enzyme-substrate interactions. In addition, this compound has been used to study the effects of amino acid substitution on protein stability and function. It has also been used to study the effects of amino acid substitution on the activity of enzymes and other proteins.
Mechanism of Action
Boc-L-aMePhe(3-F)-OH acts as a substrate for various enzymes, including trypsin and chymotrypsin. It can also act as an inhibitor of certain enzymes, such as serine proteases. In addition, this compound can be used to study the effects of amino acid substitution on the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Boc-L-aMePhe(3-F)-OH has been used to study the effects of amino acid substitution on protein stability and function. It has also been used to study the effects of amino acid substitution on the activity of enzymes and other proteins. In addition, this compound has been used to study the effects of amino acid substitution on the metabolism of cells and tissues.
Advantages and Limitations for Lab Experiments
Boc-L-aMePhe(3-F)-OH has several advantages when used in laboratory experiments. It is relatively stable and can be used in a variety of experiments. In addition, it is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. However, this compound can be expensive and may not be suitable for all experiments.
Future Directions
The use of Boc-L-aMePhe(3-F)-OH in scientific research is still in its early stages, and there are many potential future directions for its use. These include the use of this compound in drug design, in the study of protein folding and structure, and in the study of enzyme-substrate interactions. In addition, this compound may be used in the study of the effects of amino acid substitution on the metabolism of cells and tissues. Furthermore, this compound may be used in the study of the effects of amino acid substitution on the activity of enzymes and other proteins, as well as in the study of protein-protein interactions. Finally, this compound may be used in the study of the effects of amino acid substitution on the stability and function of enzymes and other proteins.
Synthesis Methods
Boc-L-aMePhe(3-F)-OH can be synthesized in a variety of ways, including the use of Boc-protected amino acids and the use of aldehyde or ketone substrates. The most commonly used method is the use of Boc-protected amino acids, which can be reacted with the appropriate aldehyde or ketone substrates to form the desired product.
properties
IUPAC Name |
(2S)-3-(3-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKXWTLOIVYBTJ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-methyl-D-3-Fluorophe | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)






